N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic core combining a cyclopentane ring fused to an isoquinoline moiety. The 2-methoxyethyl substituent at the 2'-position contributes to solubility via its polar ether group. This dual-functionalized spiro compound is hypothesized to exhibit optimized pharmacokinetic and pharmacodynamic profiles compared to simpler analogs .
Properties
Molecular Formula |
C24H27FN2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27FN2O3/c1-30-15-14-27-23(29)20-7-3-2-6-19(20)21(24(27)12-4-5-13-24)22(28)26-16-17-8-10-18(25)11-9-17/h2-3,6-11,21H,4-5,12-16H2,1H3,(H,26,28) |
InChI Key |
WATQVECVMLEASF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the spiro linkage and the attachment of the fluorobenzyl and methoxyethyl groups. Common reagents and catalysts used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve continuous flow chemistry, automated synthesis, and stringent quality control measures. The use of green chemistry principles to minimize waste and environmental impact is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Modifications
The table below highlights key analogs with variations in substituents on the spiro[cyclopentane-isoquinoline] core:
- 4-Fluorobenzyl vs. Carboxylic Acid (R1): The target compound’s 4-fluorobenzyl group replaces the carboxylic acid in analogs , shifting the molecule from hydrophilic to moderate lipophilicity. Fluorination likely improves metabolic stability and target affinity, as seen in fluorinated benzooxazinones .
- 2-Methoxyethyl vs. Cyclohexyl/Isobutyl (R2): The 2-methoxyethyl group introduces polarity, balancing solubility and membrane permeability.
Functional Group Impact on Physicochemical Properties
- Fluorine Effects: Fluorine’s electronegativity in the 4-fluorobenzyl group may enhance dipole interactions and resistance to oxidative metabolism, similar to fluorinated chromen-2-yl derivatives (e.g., compound 53 in , M+1 = 589.1) .
- Methoxyethyl Chain: The ether oxygen in 2-methoxyethyl likely improves aqueous solubility compared to purely alkyl chains, analogous to methoxy-containing piperazine carboxamides in .
Research Findings and Implications
- Bioactivity Hypotheses: While direct biological data for the target compound is unavailable, fluorinated analogs in and demonstrate improved binding and stability . The 2-methoxyethyl group may mimic solubilizing motifs in piperazine carboxamides (e.g., compounds 54–55, 58) .
- Comparative Limitations: Analogs in and lack functional carboxamide groups, limiting direct activity comparisons. However, their structural data (e.g., NMR shifts in ) supports substituent-driven property modulation .
Biological Activity
N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on existing research and findings.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that integrates a cyclopentane and isoquinoline framework. Its molecular formula is with a molecular weight of approximately 410.5 g/mol. The presence of the fluorobenzyl and methoxyethyl substituents plays a significant role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN2O3 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| InChI Key | WATQVECVMLEASF-UHFFFAOYSA-N |
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. These interactions can lead to modulation of several biological pathways, potentially influencing processes such as pain perception, inflammation, and cell signaling.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Analgesic Activity : Some studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies.
- Anti-inflammatory Effects : The structural components may confer anti-inflammatory characteristics, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects; however, further research is necessary to elucidate these findings.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds. For instance:
-
Study on Analgesic Properties :
- A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of spirocyclic compounds similar to our compound. Results indicated significant pain relief in animal models, suggesting a promising therapeutic application.
-
Anti-inflammatory Research :
- Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited reduced inflammation markers in vitro. This suggests that this compound may also possess anti-inflammatory properties.
-
Antitumor Activity Assessment :
- A recent study highlighted the potential antitumor activity of spiro compounds against specific cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
